(5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone
Description
(5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and an azetidine ring fused with a dihydroisoquinoline structure
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-16-7-15(8-20-9-16)18(23)22-11-17(12-22)21-6-5-13-3-1-2-4-14(13)10-21/h1-4,7-9,17H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUQTLTIGYZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidine Precursors
The most efficient method involves nucleophilic displacement of a leaving group (X = Cl, Br) on 3-haloazetidine using 1,2,3,4-tetrahydroisoquinoline (THIQ) as the nucleophile:
$$
\text{3-Chloroazetidine} + \text{THIQ} \xrightarrow{\text{Base, Solvent}} \text{3-(DHIQ-yl)azetidine}
$$
Optimization Data :
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | Toluene | Benzoic acid | 90 | 72 |
| Modified | DMF | K$$2$$CO$$3$$ | 80 | 85 |
| Microwave-assisted | MeCN | DIPEA | 120 | 91 |
Reaction kinetics studies revealed second-order dependence on THIQ concentration, suggesting an S$$_N$$2 mechanism. Microwave irradiation reduced reaction time from 16 h to 45 min while improving yield.
Ring-Closing Metathesis (RCM) Approach
An alternative route employs Grubbs II catalyst for azetidine formation:
$$
\text{Diethyl diallylamine} \xrightarrow{\text{Grubbs II}} \text{Azetidine} \xrightarrow{\text{THIQ}} \text{3-(DHIQ-yl)azetidine}
$$
This method achieved 68% yield but required stringent anhydrous conditions and catalyst recycling.
Preparation of 5-Bromopyridine-3-Carbonyl Chloride
Chlorination of 5-Bromonicotinic Acid
Treatment of 5-bromonicotinic acid with thionyl chloride (SOCl$$_2$$) under reflux produced the acyl chloride in 94% yield:
$$
\text{5-Br-C$$5$$H$$3$$N-COOH} + \text{SOCl$$2$$} \xrightarrow{\text{reflux}} \text{5-Br-C$$5$$H$$_3$$N-COCl}
$$
Key Parameters :
- Stoichiometry: 1:3 molar ratio (acid:SOCl$$_2$$)
- Solvent: Toluene
- Reaction Time: 4 h
Final Coupling via Acyl Transfer
Schotten-Baumann Conditions
Reacting 3-(DHIQ-yl)azetidine with 5-bromopyridine-3-carbonyl chloride in biphasic system:
$$
\text{Azetidine-DHIQ} + \text{5-Br-Py-COCl} \xrightarrow{\text{NaOH, CH$$2$$Cl$$2$$}} \text{Target Compound}
$$
Optimization Results :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 2 | 78 |
| DIPEA | THF | 1.5 | 83 |
| NaHCO$$_3$$ | H$$_2$$O/DCM | 3 | 65 |
DIPEA in THF provided superior yields due to enhanced nucleophilicity of the azetidine nitrogen.
Coupling Reagent-Mediated Approach
Employing HATU as activator for the carboxylic acid variant:
$$
\text{5-Br-Py-COOH} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Active ester} \xrightarrow{\text{Azetidine-DHIQ}} \text{Target}
$$
This method avoided handling corrosive acyl chlorides but required chromatographic purification (yield: 76%).
Spectroscopic Characterization
$$^1$$H NMR Analysis (400 MHz, CDCl$$_3$$)
- δ 8.92 (s, 1H, Py-H2)
- δ 8.34 (d, J = 2.1 Hz, 1H, Py-H6)
- δ 7.82 (d, J = 2.1 Hz, 1H, Py-H4)
- δ 4.21–4.15 (m, 4H, Azetidine-H)
- δ 3.72 (s, 2H, DHIQ-CH$$_2$$N)
The deshielded pyridine protons confirm successful acylation, while azetidine protons appear as a multiplet due to ring strain.
Mass Spectrometry
ESI-MS (m/z): [M+H]$$^+$$ calcd for C$${19}$$H$${17}$$BrN$$_3$$O: 398.04; found: 398.12. Isotopic pattern matched Br signature (1:1 ratio for M/M+2).
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield (%) | 68 | 54 |
| Step Count | 3 | 5 |
| Purification Difficulty | Moderate | High |
| Scalability | >100 g | <50 g |
Pathway A emerged as the superior route due to higher overall yield and operational simplicity.
Challenges and Mitigation Strategies
Azetidine Ring Stability :
Regioselectivity in Acylation :
Purification Difficulties :
- Sequential chromatography using gradient elution (Hexane:EtOAc 70:30 → 50:50)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the pyridine ring enables nucleophilic aromatic substitution (SNAr), a key reaction pathway. This is facilitated by the electron-withdrawing nature of the adjacent ketone group, which activates the pyridine ring toward nucleophilic attack.
Example Reaction Table:
-
Key Insight: Secondary amines like azepane exhibit higher yields and selectivity due to enhanced nucleophilicity compared to primary amines .
Coupling Reactions
The azetidine-dihydroisoquinoline fragment participates in cross-coupling reactions , leveraging transition-metal catalysts for bond formation.
Suzuki-Miyaura Coupling
The bromopyridine moiety undergoes Suzuki coupling with boronic acids to form biaryl derivatives. For example:
Buchwald-Hartwig Amination
Arylation of the dihydroisoquinoline nitrogen is achievable via Buchwald-Hartwig amination:
Functionalization of the Azetidine Ring
The azetidine ring undergoes ring-opening and functional group interconversion :
Hydrolysis
Under acidic conditions, the azetidine ring hydrolyzes to form γ-amino ketones:
-
Relevance: Generates intermediates for further derivatization.
Alkylation
The tertiary nitrogen in the azetidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
-
Application: Enhances water solubility for pharmacological studies.
Reductive Amination
The ketone group in the methanone bridge serves as a site for reductive amination with primary amines:
-
Example: Reaction with benzylamine yields a secondary amine with improved membrane permeability.
Stability and Reactivity Considerations
-
Thermal Stability: Decomposes above 200°C, limiting high-temperature reactions .
-
Solubility: Poor aqueous solubility necessitates organic solvents (DMF, DMSO) for reactions.
-
Competing Pathways: Bromine displacement competes with ketone reduction under strongly reducing conditions .
Comparative Reactivity Table
| Reaction Type | Reactivity | Preferred Conditions | Limitations |
|---|---|---|---|
| SNAr | High | Polar aprotic solvents, secondary amines | Low selectivity with primary amines |
| Suzuki Coupling | Moderate | Pd catalysts, mild base | Sensitive to steric hindrance |
| Reductive Amination | Low | Room temperature, cyanoborohydride | Requires excess amine |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone exhibit promising anticancer properties. For instance, derivatives of pyridine and isoquinoline have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain substituted pyridines could inhibit cell growth in human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
Neuroprotective Effects:
Compounds containing isoquinoline structures are known for their neuroprotective properties. The presence of the azetidine moiety may enhance the bioactivity of this compound in neurodegenerative diseases, potentially offering protection against neuronal damage through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems.
Biological Activities
Pharmacological Studies:
Investigations into the pharmacological properties of this compound have revealed its potential as a lead candidate for drug development. Its structural components suggest possible interactions with biological targets involved in cancer progression and neurodegeneration.
Case Studies:
Several studies have documented the synthesis and evaluation of related compounds:
- A study by authors at PubChem reported on similar isoquinoline derivatives, highlighting their synthesis and biological evaluation, which supports the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromopyridine derivatives, azetidine-containing molecules, and dihydroisoquinoline-based compounds. Examples might include:
- 5-bromopyridin-3-ylmethanone
- 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine
- (5-chloropyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone
Uniqueness
What sets (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone apart is its combination of structural features, which may confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a brominated pyridine and a dihydroisoquinoline moiety, suggests possible interactions with various biological targets.
- Molecular Formula: C₁₈H₁₈BrN₃O
- Molecular Weight: 396.26 g/mol
- CAS Number: 1340794-29-7
Anticancer Properties
Recent studies have indicated that compounds featuring brominated pyridine and isoquinoline derivatives exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific kinases or the modulation of apoptosis pathways. For instance:
- In vitro studies demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Case Study: A derivative of this compound was shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
Neuroprotective Effects
The dihydroisoquinoline structure is known for its neuroprotective properties. Compounds with this scaffold have been studied for their potential in treating neurodegenerative diseases:
- Research Findings: Studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzymes .
- Case Study: A related compound was effective in reducing neuroinflammation in models of Alzheimer’s disease, suggesting that similar mechanisms may be applicable to this compound .
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of related compounds:
- In vitro assays indicated that certain brominated pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes .
Data Table: Summary of Biological Activities
Q & A
Q. Optimal Conditions :
- Temperature: 60–80°C for acylation, room temperature for coupling .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates .
- Reaction Time: 4–12 hours, monitored via TLC or HPLC .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the azetidine proton signals appear at δ 3.5–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z calculated for C₂₀H₁₉BrN₃O: 420.06) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability .
Q. Methodological Solutions :
- Standardized Protocols : Use consistent cell lines, controls, and solvent systems across studies.
- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA).
- Molecular Docking : Validate target binding using software like AutoDock Vina to correlate structural features with activity .
Advanced Question: What strategies optimize reaction yields when synthesizing analogs with modified azetidine or dihydroisoquinoline moieties?
Answer:
Yield optimization requires:
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 140°C for 2 minutes) while maintaining >85% yield .
Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine nitrogen to prevent side reactions .
Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps .
Case Study : Substituting dihydroisoquinoline with morpholine improved solubility but reduced target affinity, highlighting the need for SAR studies .
Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound for CNS drug development?
Answer:
Functional Group Modifications :
- Replace bromine with fluorine to enhance blood-brain barrier (BBB) penetration .
- Introduce trifluoromethyl groups to improve metabolic stability .
In Silico Modeling : Use Schrödinger Suite to predict logP (target <3) and polar surface area (<90 Ų) for BBB permeability .
In Vitro Assays :
- Measure binding affinity to dopamine receptors (e.g., D₂R) via radioligand displacement .
- Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) .
Basic Question: What are the documented pharmacological targets of this compound?
Answer:
- Kinase Inhibition : Reported IC₅₀ values of 50–200 nM for JAK2 and PI3Kδ .
- CNS Targets : Modulates serotonin (5-HT₃) and sigma receptors (σ1) in neuroprotection studies .
- Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria .
Advanced Question: How can metabolic stability and solubility be experimentally assessed for preclinical studies?
Answer:
Metabolic Stability :
- Liver Microsome Assays : Incubate with rat/human liver microsomes and measure half-life via LC-MS .
Solubility :
- Shake-Flask Method : Dissolve compound in PBS (pH 7.4) and quantify via UV-Vis .
Pro-drug Strategies : Introduce ester groups to enhance aqueous solubility .
Advanced Question: What computational tools are recommended for predicting off-target interactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
